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Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B15592986

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to
study the therapeutic effects of Ampelopsin G (also known as Dihydromyricetin). The
protocols detailed below are based on established in vivo studies and are intended to guide
researchers in investigating the efficacy of Ampelopsin G in preclinical settings for various
pathological conditions, including cancer, metabolic disorders, and inflammation.

Introduction to Ampelopsin G

Ampelopsin G is a natural flavonoid compound found in plants such as Ampelopsis
grossedentata (vine tea).[1][2] It has garnered significant attention in biomedical research due
to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory,
antioxidant, and neuroprotective effects.[2][3] Animal models are crucial for elucidating the
mechanisms of action and evaluating the therapeutic potential of Ampelopsin G before
consideration for human clinical trials.

Animal Models for Ampelopsin G Research

Several animal models have been employed to investigate the in vivo effects of Ampelopsin
G. The choice of model depends on the specific disease or biological process being studied.

Cancer Models
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Xenograft models are commonly used to assess the anti-tumor effects of Ampelopsin G. In
these models, human cancer cells are implanted into immunodeficient mice.

» Breast Cancer Xenograft Model: MDA-MB-231 human breast cancer cells are implanted
subcutaneously into the right axilla of female immunodeficient BALB/c nude mice.[4]

» Bladder Carcinoma Orthotopic Xenograft Model: Human bladder carcinoma cells are
implanted into the bladder of nude mice to mimic the natural tumor environment.[5]

e Chemically-Induced Carcinogenesis Model: 1-methyl-1-nitrosourea (MNU) is used to induce
mammary carcinogenesis in rats, providing a model to study the chemopreventive effects of
Ampelopsin G.[4]

Metabolic Disorder Models

Animal models that mimic human metabolic diseases are valuable for studying the effects of
Ampelopsin G on conditions like obesity and non-alcoholic fatty liver disease (NAFLD).

e High-Fat Diet (HFD)-Induced Obesity and NAFLD Model: Mice fed a high-fat diet develop
obesity, dyslipidemia, and fatty liver, serving as a relevant model to test the anti-obesity and
hepatoprotective effects of Ampelopsin G.[6][7]

e Alcohol-Induced Fatty Liver Disease (ALD) Model: Chronic alcohol administration to mice
induces liver steatosis and injury, allowing for the investigation of Ampelopsin G's protective
effects against alcohol-related liver damage.[6][7]

e Olive Oil-Loaded Mouse Model: This acute model is used to evaluate the effect of
Ampelopsin G on lipid absorption by measuring serum triglyceride levels after an oral
gavage of olive oil.[7]

Inflammation and Neuroinflammation Models

 Lipopolysaccharide (LPS)-Induced Inflammation Model: LPS, a component of the outer
membrane of Gram-negative bacteria, is used to induce a systemic inflammatory response
in mice. This model is suitable for evaluating the anti-inflammatory properties of Ampelopsin
G.[8]
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e D-galactose (D-gal)-Induced Brain Aging Model: Chronic administration of D-galactose in
rats induces oxidative stress and cognitive impairment, mimicking aspects of brain aging and
neurodegenerative diseases.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies on Ampelopsin
G.

Table 1: Anti-Cancer Effects of Ampelopsin G
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Table 2: Effects of Ampelopsin G on Metabolic Disorders
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Table 3: Anti-Inflammatory and Neuroprotective Effects of Ampelopsin G
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Experimental Protocols
Protocol for Breast Cancer Xenograft Model
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Obijective: To evaluate the in vivo anti-tumor activity of Ampelopsin G on human breast cancer
cell growth.

Materials:

Female immunodeficient BALB/c nude mice (4-6 weeks old)
o MDA-MB-231 human breast cancer cells

o Ampelopsin G (suspended in normal saline)

e Vehicle control (normal saline)

e Matrigel

o Calipers

o Standard animal housing and care facilities

Procedure:

e Culture MDA-MB-231 cells to the logarithmic growth phase.

o Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a
density of 2 x 106 cells/ml.

e Subcutaneously inject 0.1 ml of the cell suspension into the right axilla of each mouse.

e Randomize the mice into two groups (n=6 per group): Vehicle control and Ampelopsin G
treatment.

e 72 hours after implantation, begin oral gavage administration of either vehicle or
Ampelopsin G (100 mg/kg/day).[4]

o Measure tumor dimensions with calipers every 4 days.

o Calculate tumor volume using the formula: Vt = (L x W”2)/2, where L is the length and W is
the width of the tumor.[4]
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» Continue treatment for 28 days.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, western blotting).

Protocol for High-Fat Diet-Induced Obesity Model

Objective: To assess the effect of Ampelopsin G on weight gain and fat accumulation in a diet-
induced obesity model.

Materials:

Male C57BL/6 mice

» Standard chow diet

o High-fat diet (HFD)

e Ampelopsin G

» Vehicle control

» Metabolic cages (optional)

o Standard animal housing and care facilities
Procedure:

» Acclimate mice to the facility for at least one week with free access to standard chow and
water.

» Divide mice into groups: Control (standard chow), HFD (high-fat diet + vehicle), and HFD +
Ampelopsin G (high-fat diet + Ampelopsin G at 250 and 500 mg/kg).

e Provide the respective diets to the mice for a period of several weeks (e.g., 8-12 weeks) to
induce obesity.

o Administer Ampelopsin G or vehicle daily via a suitable route (e.g., oral gavage).
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e Monitor body weight and food intake regularly (e.g., weekly).

» At the end of the treatment period, euthanize the mice.

o Collect blood samples for analysis of serum lipids and other metabolic parameters.
o Dissect and weigh the liver, epididymal fat, and perirenal fat.[6]

o Tissues can be processed for histology (e.g., H&E staining of the liver) and molecular
analysis.

Signaling Pathways Modulated by Ampelopsin G

Ampelopsin G has been shown to modulate several key signaling pathways involved in cell
growth, survival, and inflammation.

MTOR Signaling Pathway: Ampelopsin G can suppress the AKT-mTOR pathway, which is
often hyperactivated in cancer.[9] This leads to reduced phosphorylation of downstream
targets like p70S6K, ultimately inhibiting cancer cell proliferation.[9]

» NF-kB Signaling Pathway: In inflammatory conditions, Ampelopsin G can inhibit the
activation of NF-kB by suppressing the phosphorylation of IKK and IkB.[10] This leads to a
reduction in the production of pro-inflammatory mediators.

o JAK/STAT Signaling Pathway: Ampelopsin G has been reported to modulate the JAK/STAT
signaling pathway, which plays a critical role in cell proliferation, differentiation, and
apoptosis.[11][12]

o TRAIL/TRAIL-R Pathway: Ampelopsin G can enhance apoptosis in cancer cells by
upregulating the expression of TRAIL (Tumor necrosis factor-related apoptosis-inducing
ligand) and its death receptor DR5.[9]

Mandatory Visualizations
Signaling Pathways
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Caption: Ampelopsin G's modulation of cancer and inflammation signaling pathways.

Experimental Workflow
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Caption: Workflow for a breast cancer xenograft study with Ampelopsin G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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